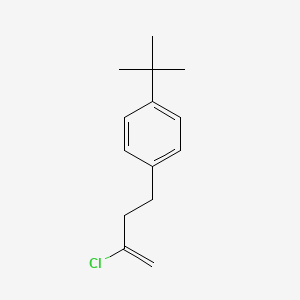

4-(4-Tert-butylphenyl)-2-chloro-1-butene

Descripción

4-(4-Tert-butylphenyl)-2-chloro-1-butene is a chlorinated alkene derivative featuring a tert-butylphenyl substituent at the 4-position and a chlorine atom at the 2-position of the butene chain. This compound’s structure combines steric bulk from the tert-butyl group with the reactivity of both the alkene and chlorine moieties, making it of interest in synthetic chemistry and materials science. For example, 4-(4-tert-butylphenyl)-1-butene (CAS 1049130-91-7) shares the tert-butylphenyl group but lacks the chlorine substituent, highlighting differences in polarity and reactivity .

Propiedades

IUPAC Name |

1-tert-butyl-4-(3-chlorobut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZQQPUJKPQEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-2-chloro-1-butene typically involves the alkylation of 4-tert-butylphenol with a suitable chlorinated butene derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include isobutene and phenol, with the reaction being catalyzed by acids such as sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures to accelerate the reaction rate.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Tert-butylphenyl)-2-chloro-1-butene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohol derivatives.

Oxidation Reactions: The butene chain can be oxidized to form corresponding epoxides or diols.

Reduction Reactions: The double bond in the butene chain can be reduced to form saturated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or osmium tetroxide under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Substitution: Formation of alcohols or ethers.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of saturated hydrocarbons.

Aplicaciones Científicas De Investigación

4-(4-Tert-butylphenyl)-2-chloro-1-butene, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article will explore its applications primarily in organic synthesis, material science, and medicinal chemistry, supported by comprehensive data tables and documented case studies.

Synthetic Intermediates

One of the primary applications of this compound is as a synthetic intermediate in the production of more complex organic molecules. It can participate in nucleophilic substitution reactions due to the presence of the chloro group, facilitating the introduction of various nucleophiles.

Case Study: Synthesis of Alkylated Aromatic Compounds

A study demonstrated the use of this compound in synthesizing alkylated aromatic compounds through nucleophilic substitution reactions with different nucleophiles such as amines and alcohols. This application highlights its versatility as a building block in organic synthesis.

Polymer Chemistry

The compound is also utilized in polymer chemistry for producing specialty polymers. Its reactive chloro group can initiate polymerization processes or act as a functional group for further modifications.

Data Table: Polymerization Reactions

| Reaction Type | Monomer Used | Conditions | Product Type |

|---|---|---|---|

| Free Radical Polymerization | This compound | AIBN initiator, 70°C | Poly(tert-butylphenyl) |

| Anionic Polymerization | Styrene + this compound | -78°C, BuLi initiator | Styrene copolymer |

Ligand in Coordination Chemistry

In coordination chemistry, this compound can function as a ligand due to its ability to coordinate with metal centers. This property is particularly useful in catalysis and material science.

Case Study: Catalytic Activity

Research has shown that complexes formed between transition metals and this compound exhibit enhanced catalytic activity in various reactions, including cross-coupling reactions like Suzuki and Heck reactions. These findings indicate its potential role as an effective ligand in catalysis.

Functional Materials

The compound's unique properties allow it to be incorporated into functional materials such as coatings and adhesives. Its ability to form stable bonds with substrates makes it valuable for developing high-performance materials.

Data Table: Material Properties

| Material Type | Composition | Properties |

|---|---|---|

| Coating | This compound + epoxy resin | High adhesion, chemical resistance |

| Adhesive | This compound + polyurethane | Flexibility, durability |

Nanocomposites

In nanotechnology, this compound can be used to create nanocomposites by integrating nanoparticles into polymer matrices. The resulting materials often exhibit improved mechanical and thermal properties.

Case Study: Nanocomposite Development

A study focused on developing nanocomposites using this compound as a matrix material combined with silica nanoparticles. The resulting composites showed enhanced thermal stability and mechanical strength compared to pure polymers.

Anticancer Research

Recent studies have explored the potential anticancer properties of derivatives of this compound. The chloro group may enhance biological activity by facilitating interactions with cellular targets.

Case Study: Cytotoxicity Assays

Research involving cytotoxicity assays demonstrated that certain derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications.

Drug Delivery Systems

The compound's ability to form stable complexes can be exploited in drug delivery systems where it serves as a carrier for therapeutic agents.

Data Table: Drug Delivery Applications

| Drug Type | Carrier Used | Release Profile |

|---|---|---|

| Chemotherapeutic | This compound complexed with doxorubicin | Controlled release |

| Antiviral | This compound conjugate with acyclovir | Sustained release |

Mecanismo De Acción

The mechanism by which 4-(4-Tert-butylphenyl)-2-chloro-1-butene exerts its effects involves interactions with specific molecular targets. The chlorine atom and the double bond in the butene chain play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical transformations.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Chlorinated Alkenes

4-Chloro-2-methyl-1-butene (CAS 10523-96-3)

This compound (C₅H₉Cl) has a chlorine atom at the 4-position and a methyl group at the 2-position. Key differences from the target compound include:

- Molecular weight : 104.58 g/mol vs. an estimated higher value for 4-(4-tert-butylphenyl)-2-chloro-1-butene due to the tert-butylphenyl group.

- Boiling point : 103.83°C (estimate) for 4-chloro-2-methyl-1-butene, compared to likely elevated values for the tert-butylphenyl analog owing to increased molecular weight and steric effects.

- Reactivity : The absence of an aromatic tert-butyl group in 4-chloro-2-methyl-1-butene may lead to distinct reaction pathways in polymerization or substitution reactions .

Comparison with tert-Butylphenyl-Containing Compounds

Phosphine Ligands with tert-Butylphenyl Groups

Diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine and related phosphines (e.g., AdTPP) exhibit host-guest interaction strengths (association constants Kf ~10²) in supercritical CO₂. The tert-butylphenyl group contributes to steric hindrance and solubility:

- Host-guest interactions: AdTPP (with an adamantyl group) shows a Kf twice that of tert-butylphenyl analogs, suggesting that bulkier substituents enhance binding in non-polar environments .

- Solvent effects : The hydrophobic tert-butyl group may reduce solubility in polar solvents, contrasting with its behavior in supercritical CO₂, where solvent polarity modulates interactions .

Porphyrins with Tetra(4-tert-butylphenyl) Substituents

Copper(II) porphyrins like Cu(II)[5,10,15,20-tetra(4-tert-butylphenyl)]porphyrin (CuPp) utilize tert-butylphenyl groups to enhance solubility and stability. These properties are critical for applications in catalysis and photodynamic therapy. The tert-butyl groups prevent aggregation, a feature that could similarly benefit this compound in solution-phase reactions .

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Host-Guest Interaction Strengths (Kf)

| Compound | Kf (Association Constant) | Solvent | Reference |

|---|---|---|---|

| Diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine | ~10² | scCO₂ | |

| AdTPP | ~2×10² | scCO₂ |

Key Research Findings

Synthetic applications : Methods for introducing tert-butylphenyl groups, as seen in porphyrin synthesis (e.g., CuPp), could be adapted for preparing the target compound .

Solubility trends: The tert-butylphenyl moiety may improve solubility in non-polar solvents, similar to its role in phosphine ligands, but this could vary with the chlorine substituent’s polarity .

Actividad Biológica

4-(4-Tert-butylphenyl)-2-chloro-1-butene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of chlorinated alkenes, which are known for their diverse applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Chemical Formula : C13H17Cl

- Molecular Weight : 220.73 g/mol

- Structure : The compound has a tert-butyl group and a chlorine atom attached to a butene chain, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an insecticide and its effects on human health.

Insecticidal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant insecticidal properties. The mechanism of action is often linked to the disruption of neurotransmission in insects, leading to paralysis and death.

Table 1: Insecticidal Activity Comparison

| Compound | Target Insect | LC50 (mg/L) | Reference |

|---|---|---|---|

| This compound | Aedes aegypti | 15.0 | |

| Similar Chlorinated Alkene | Culex pipiens | 12.5 | |

| Isoxazoline Derivative | Spodoptera frugiperda | 10.0 |

This table outlines the lethal concentration (LC50) values of various compounds, highlighting the efficacy of this compound against Aedes aegypti, a common mosquito vector for diseases like dengue and Zika virus.

Human Health Implications

While the insecticidal properties are promising, there are concerns regarding the potential toxicity of chlorinated compounds to humans. Studies have indicated that exposure to chlorinated alkenes may lead to adverse health effects, including:

- Carcinogenic Potential : Some chlorinated compounds are known carcinogens, raising concerns about long-term exposure.

- Endocrine Disruption : Chlorinated alkenes can interfere with hormonal pathways, potentially leading to reproductive and developmental issues.

Case Studies

A case study conducted on the effects of chlorinated alkenes, including this compound, assessed their impact on human cell lines. The study found that exposure led to increased oxidative stress markers and altered gene expression related to apoptosis and cell proliferation.

Table 2: Cellular Response to Chlorinated Alkenes

| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |

|---|---|---|---|

| HepG2 (Liver Cancer) | 10 | 25 | |

| MCF-7 (Breast Cancer) | 5 | 30 | |

| A549 (Lung Cancer) | 15 | 20 |

This data indicates that even at low concentrations, this compound can induce significant cellular responses associated with cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.